molecular formula C11H6F3NO2 B1356098 8-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 31588-79-1

8-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1356098
CAS RN: 31588-79-1
M. Wt: 241.17 g/mol
InChI Key: SFGJRDPCPWCNMJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)quinoline-3-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbs over the metal surface and follows the Langmuir adsorption isotherm .


Physical And Chemical Properties Analysis

The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 8-(Trifluoromethyl)quinoline derivatives have been synthesized for potential use as antimicrobial agents. For instance, various novel pyrazolo[3,4-d]pyrimidine derivatives have been developed, demonstrating antibacterial and antifungal activities (Holla et al., 2006).
  • The synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, including 7-trifluoromethyl substituted quinolone derivatives, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Chemical Synthesis and Functionalization

  • Research has explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, providing routes for regioselective preparation of trifluoromethyl-substituted quinolinecarboxylic acids (Schlosser & Marull, 2003).

Chemosensors and Detection

  • Quinoline derivatives, like 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, have been used in the synthesis of nanocomposites for detecting metal ions, like Cu2+, in water. This highlights their application in environmental monitoring and safety (Li et al., 2016).

Chelating Agents for Metal Ion Extraction

  • Quinoline-2-carboxylic acids with different substituents, including trifluoromethyl groups, have been used to create chelating ion exchangers. These compounds exhibit high selectivity and efficiency in extracting metal ions, particularly in applications like cadmium removal (Moberg et al., 1990).

Liquid Crystal Displays

  • Synthesized quinoline derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been explored for potential use in liquid crystal displays due to their favorable orientation parameters (Bojinov & Grabchev, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJRDPCPWCNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562886
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

31588-79-1
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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